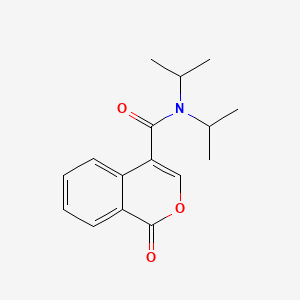
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- is a synthetic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- typically involves the following steps:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Carboxamide Group: This step involves the reaction of the benzopyran core with carboxylic acid derivatives under amide formation conditions.
N,N-Bis(1-methylethyl) Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-4-carboxamide: Lacks the N,N-bis(1-methylethyl) substitution.
1H-2-Benzopyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
1H-2-Benzopyran-4-carboxamide, N,N-dimethyl-1-oxo-: Similar structure but with different alkyl substitutions.
Uniqueness
1H-2-Benzopyran-4-carboxamide, N,N-bis(1-methylethyl)-1-oxo- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.
Properties
CAS No. |
148581-58-2 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-oxo-N,N-di(propan-2-yl)isochromene-4-carboxamide |
InChI |
InChI=1S/C16H19NO3/c1-10(2)17(11(3)4)15(18)14-9-20-16(19)13-8-6-5-7-12(13)14/h5-11H,1-4H3 |
InChI Key |
VEYJMZVGJUOZQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=COC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





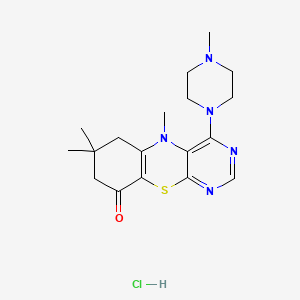
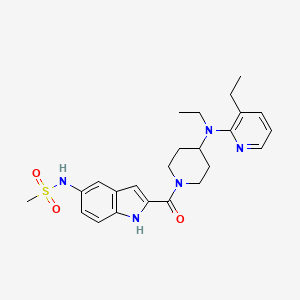
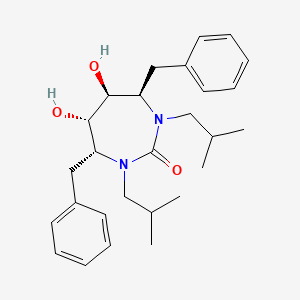
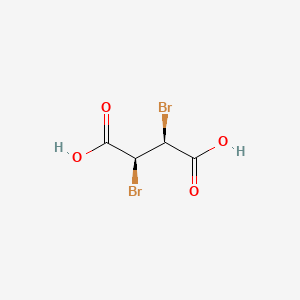

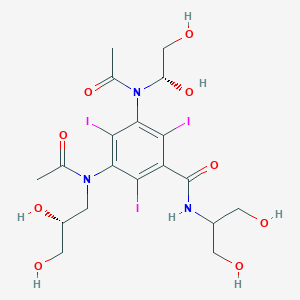
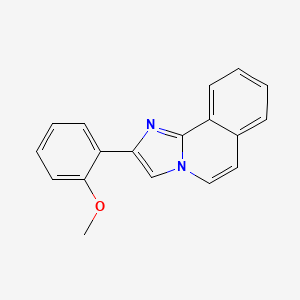

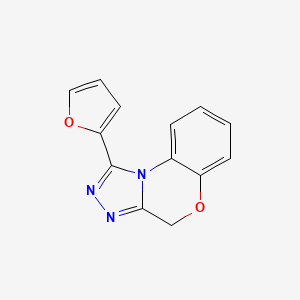
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)

